molecular formula C23H23Cl2N3O4S2 B12172106 N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2,4-dichlorophenoxy)acetamide

N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B12172106
M. Wt: 540.5 g/mol
InChI Key: MKMRHRVTRBDSBW-UHFFFAOYSA-N
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Description

N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a thiazole ring, a sulfonyl group, and a dichlorophenoxy acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring and the azepane sulfonyl phenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The azepane sulfonyl phenyl group is introduced through a sulfonylation reaction using azepane and a sulfonyl chloride derivative.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2,4-dichlorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2,4-dichlorophenoxy)acetamide has numerous scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2-fluorophenoxy)acetamide
  • N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-bromophenoxy)acetamide
  • N-[4-(azepan-1-ylsulfonyl)phenyl]-2-{4-nitrophenoxy}acetamide

Uniqueness

What sets N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2,4-dichlorophenoxy)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it particularly valuable for certain applications, such as targeted drug development or specialized industrial processes.

Properties

Molecular Formula

C23H23Cl2N3O4S2

Molecular Weight

540.5 g/mol

IUPAC Name

N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C23H23Cl2N3O4S2/c24-17-7-10-21(19(25)13-17)32-14-22(29)27-23-26-20(15-33-23)16-5-8-18(9-6-16)34(30,31)28-11-3-1-2-4-12-28/h5-10,13,15H,1-4,11-12,14H2,(H,26,27,29)

InChI Key

MKMRHRVTRBDSBW-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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